molecular formula C11H22N4 B11730392 [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine

[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine

Cat. No.: B11730392
M. Wt: 210.32 g/mol
InChI Key: DOJCGGYYGRIYDK-UHFFFAOYSA-N
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Description

[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine is a compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with a dimethylamino propyl group, making it a valuable scaffold in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine typically involves the reaction of 1,5-dimethyl-1H-pyrazole with 3-(dimethylamino)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane at a temperature range of 0°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H22N4

Molecular Weight

210.32 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C11H22N4/c1-10-11(9-13-15(10)4)8-12-6-5-7-14(2)3/h9,12H,5-8H2,1-4H3

InChI Key

DOJCGGYYGRIYDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNCCCN(C)C

Origin of Product

United States

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